Chemical properties of Methyl 2-fluoro-3-(hydroxymethyl)benzoate
Chemical properties of Methyl 2-fluoro-3-(hydroxymethyl)benzoate
Part 1: Executive Summary
Methyl 2-fluoro-3-(hydroxymethyl)benzoate (CAS: 816449-66-8) is a high-value bifunctional building block used extensively in the synthesis of pharmacologically active small molecules. Characterized by a 1,2,3-trisubstituted benzene core, this scaffold offers a unique combination of electronic modulation (via the 2-fluoro substituent) and orthogonal reactivity (ester vs. benzylic alcohol).
Its primary utility lies in medicinal chemistry as a precursor for poly(ADP-ribose) polymerase (PARP) inhibitors , kinase inhibitors , and other heterocyclic drug candidates. The 2-fluoro group serves a dual purpose: it metabolically blocks the typically labile ortho-position while electronically activating the ring for specific transformations. This guide details the physicochemical properties, validated synthetic pathways, and reaction manifolds of this critical intermediate.[1]
Part 2: Physicochemical Profile
The compound presents as a white to off-white solid or viscous oil, depending on purity and crystalline form. The presence of the fluorine atom adjacent to the ester creates a dipole-dipole repulsion that influences the planarity of the ester group, often forcing it out of conjugation with the ring—a feature exploited in conformational restriction strategies.
| Property | Value / Descriptor |
| IUPAC Name | Methyl 2-fluoro-3-(hydroxymethyl)benzoate |
| CAS Number | 816449-66-8 |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
| Physical State | White to off-white solid (low melting) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water |
| pKa (Est.) | ~13.5 (benzylic alcohol), ~-6 (ester oxygen protonation) |
| LogP (Calc) | 1.0 – 1.2 |
| H-Bond Donors | 1 (Hydroxyl) |
| H-Bond Acceptors | 4 (Ester oxygens + Fluorine + Hydroxyl oxygen) |
Part 3: Synthetic Pathways
The synthesis of Methyl 2-fluoro-3-(hydroxymethyl)benzoate typically proceeds via two primary routes. The most robust industrial method involves the radical bromination of the commercially available methyl 2-fluoro-3-methylbenzoate, followed by hydrolytic substitution.
Pathway Analysis
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Route A (Radical Functionalization): Preferred for scale-up.[2] Uses NBS (N-bromosuccinimide) to functionalize the benzylic methyl group. The subsequent hydrolysis must be carefully controlled to avoid hydrolyzing the methyl ester.
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Route B (Reduction): Involves the selective reduction of a 3-formyl or 3-carboxylic acid precursor. This is less common due to the cost of starting materials but offers higher atom economy if the aldehyde is available.
Figure 1: The radical bromination route (blue) is the standard industrial approach. The reduction route (red) is used when the aldehyde precursor is accessible.
Part 4: Reactivity & Functionalization
This scaffold is a "linchpin" intermediate. The benzylic alcohol and the methyl ester are orthogonal handles. The fluorine atom at C2 provides electronic bias but is generally stable to standard nucleophilic attacks unless forcing conditions are used, making it a robust directing group.
Key Reaction Manifolds
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Benzylic Activation: The hydroxyl group is readily converted to a leaving group (mesylate, bromide, chloride) for S_N2 displacement by amines or thiols. This is the primary pathway for building PARP inhibitor side chains.
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Oxidation: Controlled oxidation yields the aldehyde (using Dess-Martin Periodinane or Swern conditions) or the carboxylic acid (Jones reagent), allowing for reductive amination or coupling reactions.
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Cyclization: Reaction with hydrazines or diamines can lead to fused bicyclic systems (e.g., phthalazinones), utilizing both the ester and the benzylic carbon.
Figure 2: The scaffold allows divergent synthesis: oxidation (blue), activation for substitution (red), or cyclization to heterocycles (yellow).
Part 5: Medicinal Chemistry Applications
Conformational Restriction
The C2-fluorine atom creates a steric and electrostatic barrier that restricts the rotation of the C1-carbonyl bond. In drug design, this "fluorine effect" forces the molecule into a specific bioactive conformation, often improving binding affinity to target proteins like kinases or PARP enzymes compared to the non-fluorinated analog.
Metabolic Stability
The 2-fluoro substituent blocks the C2 position from metabolic oxidation (Phase I metabolism). Furthermore, the electron-withdrawing nature of fluorine deactivates the aromatic ring towards oxidative metabolism at other positions, extending the half-life (
Scaffold for PARP Inhibitors
This molecule is a structural homolog to the "linker" regions found in PARP inhibitors like Olaparib and Rucaparib . Specifically, the 3-hydroxymethyl group is often converted to a benzylic amine or ether to link the "warhead" (e.g., a phthalazinone or carboxamide) to the "tail" region that interacts with the adenosine binding pocket of the enzyme.
Part 6: Experimental Protocols
Protocol A: Synthesis via Radical Bromination & Hydrolysis
Step 1: Bromination
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Charge: To a flask, add Methyl 2-fluoro-3-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), and AIBN (0.05 eq) in anhydrous
-trifluorotoluene (or CCl₄). -
Reaction: Heat to reflux (approx. 80-100°C) under nitrogen for 4-6 hours. Monitor by TLC/HPLC for consumption of starting material.
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Workup: Cool to RT. Filter off succinimide byproduct. Concentrate the filtrate to yield crude Methyl 3-(bromomethyl)-2-fluorobenzoate.
Step 2: Hydrolysis
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Charge: Dissolve the crude bromide in a 1:1 mixture of Dioxane:Water. Add Calcium Carbonate (CaCO₃, 2.0 eq).
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Reaction: Heat to reflux for 12 hours. The mild basicity of CaCO₃ promotes S_N1/S_N2 hydrolysis without saponifying the methyl ester.
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Workup: Acidify carefully with 1N HCl to pH ~4. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Conversion to Benzylic Mesylate (Activation)
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Dissolution: Dissolve Methyl 2-fluoro-3-(hydroxymethyl)benzoate (1.0 eq) in anhydrous DCM at 0°C.
-
Addition: Add Triethylamine (1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq).
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Completion: Stir at 0°C for 1 hour. The reaction is typically quantitative.
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Use: The resulting mesylate is unstable on silica and is best used in situ for nucleophilic displacement reactions.
Part 7: Safety & Handling
Hazard Classification (GHS):
Handling Precautions:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood.
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Reactivity: Avoid contact with strong oxidizing agents (e.g., KMnO₄) and strong bases (which will hydrolyze the ester).
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Storage: Store in a cool, dry place (2-8°C recommended). The compound is stable but hygroscopic; keep container tightly sealed.
References
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National Institutes of Health (NIH). (2025). PubChem Compound Summary: Methyl 2-fluoro-3-nitrobenzoate (Structural Analog Data). Retrieved from [Link]
-
MDPI. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. (Discusses general fluorination effects). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents [patents.google.com]
- 3. Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Methyl 2-fluoroacrylate - Wikipedia [en.wikipedia.org]
